Sorbityl 1-laurate
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Overview
Description
Sorbityl 1-laurate is a glycolipid compound that belongs to the family of sugar alcohol esters. It is synthesized from sorbitol, a sugar alcohol, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is widely used in various industrial applications, including cosmetics, pharmaceuticals, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbityl 1-laurate is typically synthesized through the esterification of sorbitol and lauric acid. The reaction involves the dehydration of sorbitol followed by esterification with lauric acid under controlled conditions. The process can be catalyzed by enzymes such as lipases, which facilitate the ester bond formation under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be intensified using various methods. One such method involves the use of deep eutectic solvents (DESs) and microwave heating to enhance the reaction yield and productivity. By increasing the reaction temperature and optimizing the solvent system, higher conversion rates and product yields can be achieved .
Chemical Reactions Analysis
Types of Reactions: Sorbityl 1-laurate undergoes several types of chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bond to yield sorbitol and lauric acid.
Transesterification: Exchange of the ester group with another alcohol or acid.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases or chemical catalysts under controlled temperature and solvent conditions.
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst, often performed under mild heating
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and lauric acid.
Transesterification: New esters depending on the reacting alcohol or acid
Scientific Research Applications
Sorbityl 1-laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Utilized in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying and stabilizing properties .
Mechanism of Action
The mechanism of action of sorbityl 1-laurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in its applications as an emulsifier and stabilizer in various formulations. The molecular targets include the interfaces of different phases, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Sorbitan laurate: Another ester of sorbitol and lauric acid, used similarly as an emulsifier and surfactant.
Glyceryl stearate: An ester of glycerol and stearic acid, used as an emulsifier in cosmetics.
Polysorbate 20: A polyoxyethylene derivative of sorbitan monolaurate, used as a surfactant and emulsifier
Uniqueness: Sorbityl 1-laurate is unique due to its specific combination of sorbitol and lauric acid, which imparts distinct surfactant properties. Its ability to form stable emulsions under various conditions makes it particularly valuable in industrial applications. Additionally, its enzymatic synthesis offers a more environmentally friendly and efficient production method compared to traditional chemical synthesis .
Properties
CAS No. |
34311-73-4 |
---|---|
Molecular Formula |
C18H36O7 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
InChI Key |
HYZDYRHKPFPODK-BURFUSLBSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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